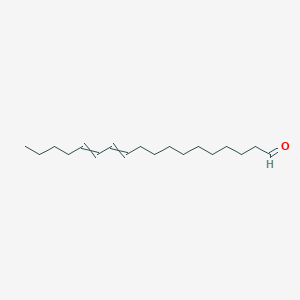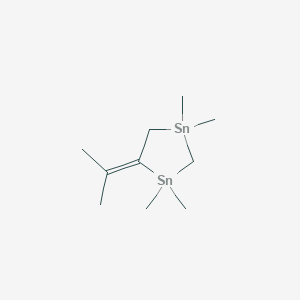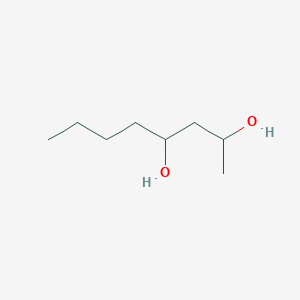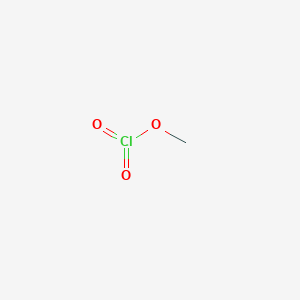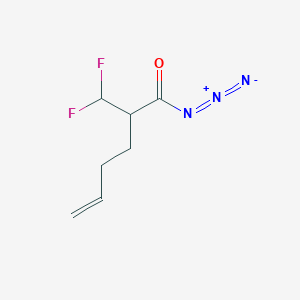
2-(Difluoromethyl)hex-5-enoyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)hex-5-enoyl azide is a chemical compound with the molecular formula C7H9F2N3O. It is an organic azide, characterized by the presence of an azide group (-N3) attached to a hex-5-enoyl chain with a difluoromethyl substituent. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)hex-5-enoyl azide typically involves the reaction of a suitable precursor with an azide source. One common method is the nucleophilic substitution reaction, where a halogenated precursor reacts with sodium azide (NaN3) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN). The reaction conditions often require moderate temperatures and careful handling due to the potential explosiveness of azides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent safety measures to handle the azide intermediates and ensure the purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)hex-5-enoyl azide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, replacing halogen atoms in organic compounds.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Cycloaddition: Azides can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed
Nucleophilic Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of triazoles.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)hex-5-enoyl azide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nitrogen-containing compounds, including amines and triazoles.
Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)hex-5-enoyl azide involves its reactivity as an azide compound. The azide group can act as a nucleophile, participating in substitution reactions to form new carbon-nitrogen bonds. In reduction reactions, the azide group is converted to an amine, releasing nitrogen gas (N2) in the process. The compound’s reactivity is influenced by the presence of the difluoromethyl group, which can affect the electronic properties and stability of the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hex-5-enoyl azide: Lacks the difluoromethyl substituent, resulting in different reactivity and properties.
2-(Trifluoromethyl)hex-5-enoyl azide: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to variations in electronic effects and reactivity.
2-(Chloromethyl)hex-5-enoyl azide: Contains a chloromethyl group, which can influence the compound’s reactivity and stability.
Uniqueness
2-(Difluoromethyl)hex-5-enoyl azide is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
90185-20-9 |
|---|---|
Molekularformel |
C7H9F2N3O |
Molekulargewicht |
189.16 g/mol |
IUPAC-Name |
2-(difluoromethyl)hex-5-enoyl azide |
InChI |
InChI=1S/C7H9F2N3O/c1-2-3-4-5(6(8)9)7(13)11-12-10/h2,5-6H,1,3-4H2 |
InChI-Schlüssel |
DRRAKNLPYOVGBG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCC(C(F)F)C(=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E,E)-1,1'-Oxybis[(4-methoxyphenyl)diazene]](/img/structure/B14362018.png)
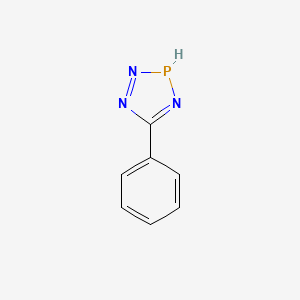
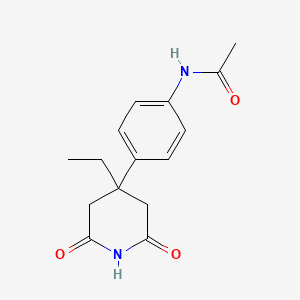
![3-{[2-(4-Ethoxyphenyl)-2-methylpropoxy]methyl}-2-methyl-1,1'-biphenyl](/img/structure/B14362029.png)
![(1S,2S,4R)-1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14362031.png)

![2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14362059.png)

